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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of BAY1125976, a
selective, allosteric inhibitor of AKT1 and AKT2. The document synthesizes available data on
the compound's mechanism of action, in vitro and in vivo potency, and its effects on the
PI3K/AKT/mTOR signaling pathway.

Core Mechanism of Action

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It
binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of
inactive, non-phosphorylated AKT.[1][3] This binding prevents the conformational changes
necessary for activation, thereby inhibiting the crucial phosphorylation of AKT at Threonine 308
(Thr308) by PDK1 and at Serine 473 (Ser473).[1][4][5] Consequently, the downstream
signaling cascade is blocked.[6] Notably, BAY1125976 shows significantly weaker activity
against AKT3.[4][5]
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Caption: Mechanism of BAY1125976 in the PI3K/AKT/mTOR signaling pathway.
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In Vitro Efficacy

BAY1125976 has demonstrated potent anti-proliferative activity across a broad range of human
cancer cell lines.[1] Its efficacy is particularly pronounced in cell lines with activating mutations
in the PISK/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN.[4][5] Luminal
breast cancer cell lines and prostate cancer cell lines expressing androgen receptors have
shown high sensitivity to the inhibitor.[1]

Biochemical Activity

In biochemical assays, BAY1125976 potently inhibits the activity of full-length AKT1 and AKT2.
[11[3]

Target IC50 (10 pM ATP) IC50 (2 mM ATP)
AKT1 5.2nM 44 nM

AKT2 18 nM 36 nM

AKT3 427 nM Not Reported

Data sourced from Selleck

Chemicals product page.[2]

Cellular Proliferation

BAY1125976 demonstrates submicromolar IC50 values in inhibiting the proliferation of various
breast and prostate cancer cell lines.[2]
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Cell Line Cancer Type IC50 (Proliferation)  Key Mutations
KPL-4 Breast Cancer Submicromolar PIK3CAH1047R
MCF7 Breast Cancer Submicromolar PIK3CAES545K
BT-474 Breast Cancer Submicromolar PIK3CAK111N
T47D Breast Cancer Submicromolar PIK3CAH1047R
ZR-75-1 Breast Cancer Submicromolar Not specified
EVSA-T Breast Cancer Submicromolar Not specified
MDA-MB-453 Breast Cancer Submicromolar PIK3CAH1047R
BT20 Breast Cancer Submicromolar PTEN null
LNCaP Prostate Cancer Submicromolar PTEN null
LAPC-4 Prostate Cancer Submicromolar AKT1E17K

IC50 values are
described as
submicromolar in the
cited literature.[2]
Specific mutations are
noted where available
from the search
results.[1][7]

In Vivo Efficacy

BAY1125976 has shown significant in vivo anti-tumor efficacy in multiple cell line-derived and
patient-derived xenograft (PDX) models.[1][3] Oral administration of the compound was well-
tolerated and resulted in dose-dependent tumor growth inhibition.[4][5]

Xenograft Model Efficacy

Strong anti-tumor activity has been observed in various xenograft models, particularly those
with activating mutations in the AKT pathway.[1][7]
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. Efficacy
Xenograft Key Dosing
Cancer Type . . Outcome (TIC
Model Mutation(s) Regimen .
Ratio*)
25 or 50 mg/kg, 0.14 and 0.08,
KPL-4 Breast Cancer PIK3CAH1047R i )
daily, p.o. respectively
25 or 50 mg/kg, 0.25 and 0.25,
MCF7 Breast Cancer PIK3CAE545K ) )
daily, p.o. respectively
N N Significant tumor
HBCx-2 (PDX) Breast Cancer Not specified Not specified o
growth inhibition
N Good antitumor
LAPC-4 Prostate Cancer AKT1E17K Not specified ]
efficacy
Potent,
statistically
25 and 50 mg/kg, o
AXF 984 (PDX) Anal Cancer AKT1E17K ) significant
daily, p.o. )
antitumor
efficacy
T/C Ratio: Ratio
of the mean
tumor volume of
the treated group
to the mean
tumor volume of
the control
group.[2] Data
for HBCx-2 and
LAPC-4
described
qualitatively.[1][3]
Experimental Protocols
In Vitro Kinase Activity Assay
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This protocol outlines a typical procedure for assessing the inhibitory activity of BAY1125976

against AKT kinases.

Enzyme and Substrate Preparation: Recombinant full-length AKT1, AKT2, and AKT3
enzymes are used. A suitable peptide substrate is prepared in assay buffer.

Compound Dilution: BAY1125976 is serially diluted to various concentrations.

Assay Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.
The reaction is initiated by adding the compound dilutions.

Incubation: The reaction is incubated at a controlled temperature for a specified period to
allow for substrate phosphorylation.

Detection: The level of phosphorylated substrate is quantified using a suitable detection
method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™
Kinase Assay).

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the compound concentration.

Cell Proliferation Assay

This protocol describes a common method for evaluating the effect of BAY1125976 on cancer

cell proliferation.

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density
and allowed to attach overnight.

Compound Treatment: Cells are treated with a range of concentrations of BAY1125976. A
vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or
resazurin-based assays.
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o Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 values
are determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Study

This protocol provides a general workflow for assessing the anti-tumor efficacy of BAY1125976
in a mouse xenograft model.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Study Setup

Tumor Cell Implantation
(Subcutaneous)

Tumor Growth to
Palpable Size

Randomization into
Treatment Groups

Treatment Phase

Daily Oral Administration
(Vehicle or BAY1125976)

Repeated for
tudy duration

Monitor Tumor Volume
and Body Weight

Endpoint Analysis

Euthanasia at
Predefined Endpoint

Tumor Excision
and Weight Measurement

Pharmacodynamic Analysis
(e.g., p-AKT levels)

Click to download full resolution via product page

Caption: A typical experimental workflow for in vivo xenograft studies.
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e Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[2]

e Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor are
implanted subcutaneously into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.qg.,
100-200 mm3). Mice are then randomized into control (vehicle) and treatment groups.

e Drug Administration: BAY1125976 is administered orally (p.0.) at various doses, typically on
a daily schedule.[2][7]

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
Tumor volume is often calculated using the formula: (length x width?)/2.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
maximum size or after a fixed duration.

o Efficacy Evaluation: The primary efficacy endpoint is the tumor growth inhibition, often
expressed as the T/C ratio. Statistical analysis is performed to determine the significance of
the anti-tumor effect.

» Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of
target engagement, such as measuring the levels of phosphorylated AKT (p-AKT) and
downstream markers like p-PRAS40.[6][7]

Combination Therapies

Preclinical studies have also explored the potential of BAY1125976 in combination with other
anti-cancer agents. Synergistic anti-proliferative effects were observed when combined with
anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced
in vivo efficacy.[4][5] Furthermore, combining BAY1125976 with radiation therapy resulted in
additive to synergistic effects, leading to significant delays in tumor growth.[4][5] Combination
with the bone-targeting agent Radium 223 in a breast cancer bone metastasis model also
showed a reduction in tumor and metastatic burden.[4]

Conclusion
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The preclinical data for BAY1125976 strongly support its profile as a potent, selective, and
orally bioavailable allosteric inhibitor of AKT1/2. It demonstrates significant anti-proliferative
activity in vitro and robust anti-tumor efficacy in vivo, particularly in cancers with an activated
PI3K/AKT/mTOR pathway. These findings provided a strong rationale for its clinical
development as a targeted therapy for relevant cancer patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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